7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-benzimidazole with an appropriate chromenone derivative under basic conditions. The reaction is often facilitated by the use of catalysts such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the chromenone structure.
4-methyl-2H-chromen-2-one: Contains the chromenone moiety but lacks the benzimidazole ring.
Uniqueness
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.
Biological Activity
The compound 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one is a benzimidazole-coumarin hybrid that has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C23H22N2O4 and its IUPAC name as provided. The structure features a coumarin backbone linked to a benzimidazole moiety, which is known for enhancing biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C23H22N2O4 |
Molecular Weight | 390.44 g/mol |
Solubility | Soluble in DMSO and ethanol |
Stability | Stable under normal conditions |
Antitumoral Activity
Recent studies have highlighted the antitumoral properties of coumarin-benzimidazole hybrids, including our compound of interest. For instance, research indicates that derivatives of this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Cell Line
In vitro studies evaluated the antiproliferative effects of the compound against the MCF-7 breast cancer cell line. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating effective cytotoxicity at micromolar concentrations.
Antiviral Activity
The antiviral potential of this compound has also been investigated. A study focusing on coumarin-benzimidazole hybrids reported selective activity against influenza A virus subtype H1N1, suggesting that modifications to the benzimidazole structure can enhance antiviral efficacy.
Table 2: Antiviral Activity Against Influenza A Virus
Compound ID | EC50 (μM) | Activity |
---|---|---|
9 | 25.5 | Moderate efficacy |
13 | 43.4 | Significant efficacy |
Antioxidative and Anti-inflammatory Activity
The antioxidative capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The findings indicated that certain derivatives exhibited strong antioxidative properties, outperforming standard antioxidants like BHT (Butylated Hydroxytoluene).
Table 3: Antioxidative Activity Results
Compound ID | IC50 (mM) | Assay Type |
---|---|---|
8 | 0.07 | ABTS |
13 | 0.11 | DPPH |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antiviral Mechanism : Inhibition of viral replication by interfering with viral entry or replication processes.
- Antioxidative Mechanism : Scavenging free radicals and reducing oxidative stress in cells.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-21(25)27-20-10-16(7-8-17(13)20)26-12-15(24)11-23-14(2)22-18-5-3-4-6-19(18)23/h3-10,15,24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDCSJJRAGLRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.